molecular formula C24H18ClN3O3S2 B2510876 N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-70-2

N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2510876
CAS No.: 900002-70-2
M. Wt: 496
InChI Key: QOGWQKPUCUSMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H18ClN3O3S2 and its molecular weight is 496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation Studies

Research on compounds with structural features similar to the specified chemical includes the investigation of their crystal structures and conformational properties. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have explored their folded conformation around the methylene C atom of the thioacetamide bridge. These studies highlight intramolecular hydrogen bonding stabilizing the folded conformation, which can be relevant for understanding molecular interactions and designing compounds with specific biological activities (S. Subasri et al., 2016).

Dual Inhibitory Activities

Compounds featuring the 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. This research underlines the importance of specific structural motifs in conferring potent inhibitory activities against key enzymes, suggesting a pathway for the development of therapeutic agents (A. Gangjee et al., 2008).

Anticancer Activity

Another aspect of scientific research involving similar compounds focuses on their potential anticancer activities. For instance, derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have been synthesized and tested for cytotoxic effects against leukemia cell lines, demonstrating the application of such compounds in exploring new anticancer therapies (V. Horishny et al., 2021).

High Refractive Index Materials

Research has also extended into the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, aiming at materials with high refractive indices and small birefringences. This showcases the potential application of structurally related compounds in materials science, particularly in developing optoelectronic devices (P. Tapaswi et al., 2015).

Antimicrobial Activity

Moreover, novel thienopyrimidine linked rhodanine derivatives have been prepared and evaluated for their in vitro antimicrobial activity, indicating the relevance of these compounds in addressing bacterial and fungal infections (Nagaraju Kerru et al., 2019).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S2/c25-16-9-7-15(8-10-16)12-26-20(29)14-33-24-27-21-18-5-1-2-6-19(18)31-22(21)23(30)28(24)13-17-4-3-11-32-17/h1-11H,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWQKPUCUSMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.